3-nitro-8-(2,2,2-trifluoroethoxy)quinolin-4-ol
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Overview
Description
3-nitro-8-(2,2,2-trifluoroethoxy)quinolin-4-ol is a chemical compound with the molecular formula C11H7F3N2O4 and a molecular weight of 288.18 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The compound is characterized by the presence of a nitro group at the 3-position, a trifluoroethoxy group at the 8-position, and a hydroxyl group at the 4-position of the quinoline ring.
Preparation Methods
The synthesis of 3-nitro-8-(2,2,2-trifluoroethoxy)quinolin-4-ol involves several steps. One common method includes the nitration of 8-(2,2,2-trifluoroethoxy)quinolin-4-ol. The reaction typically requires a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-nitro-8-(2,2,2-trifluoroethoxy)quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions activated by the nitro group.
Scientific Research Applications
3-nitro-8-(2,2,2-trifluoroethoxy)quinolin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 3-nitro-8-(2,2,2-trifluoroethoxy)quinolin-4-ol involves its interaction with molecular targets in biological systems. The nitro group and the quinoline ring are key functional groups that contribute to its activity. The compound can inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
3-nitro-8-(2,2,2-trifluoroethoxy)quinolin-4-ol can be compared with other quinoline derivatives, such as:
3-nitro-8-(trifluoromethoxy)quinolin-4-ol: Similar in structure but with a trifluoromethoxy group instead of a trifluoroethoxy group.
6,7-difluoro-3-nitro-4-hydroxy-2-quinolone: A difluorinated quinoline derivative with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-nitro-8-(2,2,2-trifluoroethoxy)-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O4/c12-11(13,14)5-20-8-3-1-2-6-9(8)15-4-7(10(6)17)16(18)19/h1-4H,5H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCFAYUQARJDBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(F)(F)F)NC=C(C2=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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